L-ANAP Hydrochloride: A Technical Guide for Advanced Research
L-ANAP Hydrochloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the properties and applications of L-ANAP hydrochloride, a genetically encodable, polarity-sensitive fluorescent unnatural amino acid. L-ANAP serves as a powerful tool for investigating protein structure, dynamics, and interactions in living cells, offering unique advantages for a wide range of research applications, particularly in neuroscience, cell biology, and drug discovery.
Core Concepts: What is L-ANAP Hydrochloride?
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, or L-ANAP, is a synthetic amino acid that possesses intrinsic fluorescence.[1][2][3][4][5] Its key feature is its environmental sensitivity; the fluorescence emission of L-ANAP is highly dependent on the polarity of its local environment. In more hydrophobic (nonpolar) environments, its fluorescence intensity increases and the emission peak shifts to shorter wavelengths (a blue-shift), while in more polar (aqueous) environments, the intensity decreases and the peak shifts to longer wavelengths (a red-shift).
The hydrochloride salt form of L-ANAP enhances its stability and solubility. For cellular applications, L-ANAP is often used in its methyl ester form. The methyl ester group increases the molecule's cell permeability. Once inside the cell, endogenous esterases cleave the methyl ester, trapping the fluorescent amino acid within the cell and making it available for protein synthesis.
The genetic incorporation of L-ANAP into a target protein at a specific site is achieved through unnatural amino acid (UAA) mutagenesis, a technique that utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair to recognize a nonsense codon (typically the amber stop codon, TAG) in the gene of interest. This allows for precise, site-specific labeling of proteins with a small, minimally perturbing fluorescent probe.
Quantitative Data
The following tables summarize the key quantitative properties of L-ANAP.
Table 1: Physicochemical Properties of L-ANAP Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇ClN₂O₃ | |
| Molecular Weight | 308.76 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥95% |
Table 2: Spectroscopic Properties of L-ANAP
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~360 nm | In water | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol | |
| ~12,600 M⁻¹cm⁻¹ | In aqueous solution | ||
| Emission Maximum (λem) | ~490 nm | In water | |
| ~486 nm | In aqueous solution | ||
| ~475 nm | In Ethanol | ||
| ~420 nm | In Ethyl Acetate | ||
| Quantum Yield (Φ) | ~0.48 | In Ethanol | |
| ~0.3 - 0.32 | In aqueous buffer | ||
| 0.31 | Site-specifically incorporated in Maltose-Binding Protein (MBP-295Anap) | ||
| 0.47 | Site-specifically incorporated in Maltose-Binding Protein (MBP-322Anap) | ||
| Fluorescence Lifetime (τ) | Biexponential decay: | In aqueous solution | |
| τ₁ = 1.3 ns (α₁ = 0.76) | |||
| τ₂ = 3.3 ns |
Primary Research Applications and Experimental Protocols
L-ANAP hydrochloride is a versatile tool with numerous applications in molecular and cellular biology research. Its primary uses revolve around its ability to act as a site-specific fluorescent reporter of protein conformational changes and interactions.
Probing Protein Conformational Dynamics
The sensitivity of L-ANAP's fluorescence to its local environment makes it an excellent probe for studying conformational changes in proteins. As a protein undergoes a conformational rearrangement, the environment around the incorporated L-ANAP can change in polarity, leading to a detectable change in its fluorescence intensity and/or emission wavelength. This has been particularly valuable in studying the dynamics of ion channels and other membrane proteins in response to stimuli such as voltage changes or ligand binding.
Voltage-clamp fluorometry combines electrophysiological recordings with fluorescence microscopy to simultaneously measure the functional state and conformational changes of ion channels.
1. Expression of L-ANAP-labeled Channels in Xenopus Oocytes:
- Nuclear Injection: Inject the pANAP plasmid, which encodes the orthogonal aminoacyl-tRNA synthetase and amber suppressor tRNA, into the nucleus of Xenopus laevis oocytes.
- Cytoplasmic Co-injection: The following day, co-inject the cRNA of the target channel containing a TAG mutation at the desired site with L-ANAP hydrochloride into the cytoplasm of the oocytes.
- Incubation: Incubate the oocytes to allow for expression of the L-ANAP-labeled channel.
2. VCF Recording:
- Two-Electrode Voltage Clamp (TEVC): Place the oocyte in a recording chamber and impale it with two electrodes to control the membrane potential and record ionic currents.
- Fluorescence Excitation and Detection: Use a high-power light source (e.g., a xenon lamp) and appropriate filters to excite L-ANAP (e.g., 376/30 nm band-pass filter). Detect the emitted fluorescence using a sensitive detector (e.g., a photomultiplier tube or a camera) with an appropriate emission filter (e.g., 485/40 nm band-pass filter).
- Simultaneous Measurement: Apply voltage protocols to the oocyte while simultaneously recording the ionic current and the fluorescence signal from the incorporated L-ANAP. Changes in fluorescence intensity are correlated with the voltage-dependent gating of the channel.
Measuring Inter- and Intramolecular Distances with FRET
L-ANAP can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to measure distances within or between proteins. When L-ANAP is in close proximity (typically 1-10 nm) to a suitable acceptor molecule, energy can be transferred from the excited L-ANAP to the acceptor, leading to a decrease in L-ANAP's fluorescence. The efficiency of this energy transfer is dependent on the distance between the donor and acceptor.
A powerful application of this is Transition Metal Ion FRET (tmFRET), where a transition metal ion, such as Co²⁺ or Cu²⁺, acts as the acceptor.
1. Protein Labeling:
- Genetically incorporate L-ANAP as the FRET donor at a specific site in the protein of interest as described above.
- Introduce a metal-binding site to act as the FRET acceptor. This can be achieved by engineering a polyhistidine tag (His-tag) into the protein or by using a chelating lipid to decorate the plasma membrane with metal ions.
2. FRET Measurement:
- Fluorescence Imaging: Acquire fluorescence images of the cells expressing the L-ANAP-labeled protein before and after the addition of the transition metal ion.
- Quantification of Quenching: The addition of the transition metal will quench the fluorescence of L-ANAP if it is in close enough proximity for FRET to occur. The degree of quenching is used to calculate the FRET efficiency.
- Distance Calculation: The FRET efficiency (E) can be used to calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance at which FRET efficiency is 50%.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of L-ANAP hydrochloride in research.
Caption: Workflow for site-specific incorporation of L-ANAP into a target protein.
Caption: Schematic of a Voltage-Clamp Fluorometry (VCF) experimental setup.
Caption: The principle of FRET using L-ANAP as a donor fluorophore.
Conclusion
L-ANAP hydrochloride has emerged as an indispensable tool for the site-specific fluorescent labeling of proteins in living systems. Its small size, environmental sensitivity, and suitability for FRET-based measurements provide researchers with a powerful method to dissect the intricate conformational dynamics and interactions of proteins with high spatial and temporal resolution. The methodologies outlined in this guide offer a framework for leveraging the unique properties of L-ANAP to advance our understanding of complex biological processes at the molecular level.
References
- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
